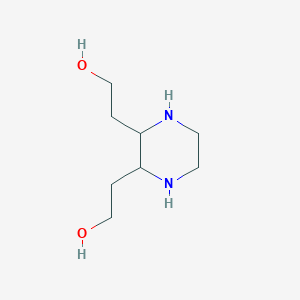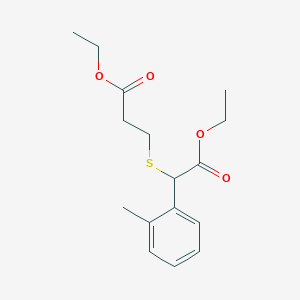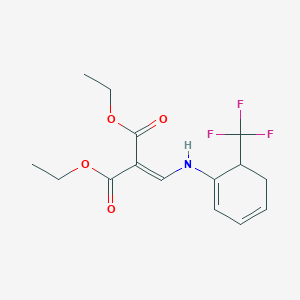
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexa-1,3-diene ring, and a malonate ester group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate typically involves the alkylation of enolate ions. Diethyl malonate, a key precursor, is converted into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism by which diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester.
Diethyl 2-((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate: A structurally related compound with a benzothiazole group instead of the trifluoromethyl group.
Uniqueness
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C15H18F3NO4 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC 名称 |
diethyl 2-[[[6-(trifluoromethyl)cyclohexa-1,3-dien-1-yl]amino]methylidene]propanedioate |
InChI |
InChI=1S/C15H18F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-6,8-9,11,19H,3-4,7H2,1-2H3 |
InChI 键 |
PAMIYZSRLXSWKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=CC=CCC1C(F)(F)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


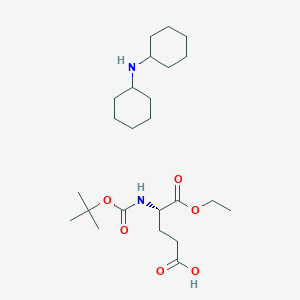
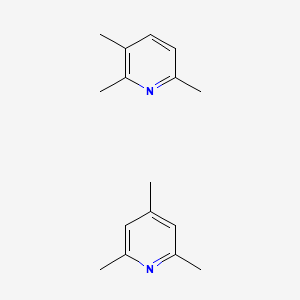
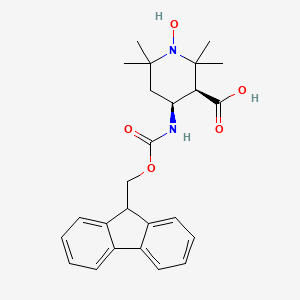
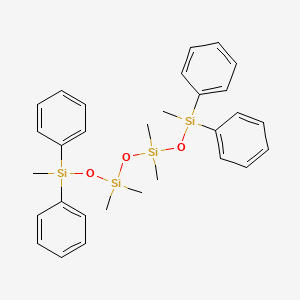
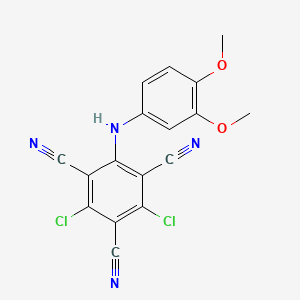

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
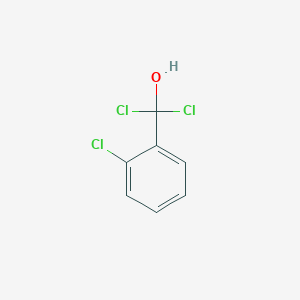
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
